molecular formula C27H23FN2O5S B10888983 2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10888983
M. Wt: 506.5 g/mol
InChI Key: PIDPTBDCEVZCNL-ZVHZXABRSA-N
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Description

2-[5-((E)-1-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorobenzyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[5-((E)-1-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

2-[5-((E)-1-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar compounds include those with thiazolidinone rings and fluorobenzyl groups. Some examples are:

These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 2-[5-((E)-1-{4-[(3-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE.

Properties

Molecular Formula

C27H23FN2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H23FN2O5S/c1-17-6-9-21(10-7-17)29-25(31)15-30-26(32)24(36-27(30)33)14-18-8-11-22(23(13-18)34-2)35-16-19-4-3-5-20(28)12-19/h3-14H,15-16H2,1-2H3,(H,29,31)/b24-14+

InChI Key

PIDPTBDCEVZCNL-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)SC2=O

Origin of Product

United States

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